molecular formula C19H29ClO3 B12032514 Benzoic acid, 5-chloro-2-(dodecyloxy)- CAS No. 62176-20-9

Benzoic acid, 5-chloro-2-(dodecyloxy)-

Cat. No.: B12032514
CAS No.: 62176-20-9
M. Wt: 340.9 g/mol
InChI Key: YYMSSJDFJQWJHA-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-(dodecyloxy)- is a chemical compound with the molecular formula C19H29ClO3. It is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a dodecyloxy group. This compound is often used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-(dodecyloxy)- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-(dodecyloxy)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Scientific Research Applications

Benzoic acid, 5-chloro-2-(dodecyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-(dodecyloxy)- involves its interaction with specific molecular targets. The chlorine and dodecyloxy groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-chloro-2-(dodecyloxy)- is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and solubility characteristics .

Properties

CAS No.

62176-20-9

Molecular Formula

C19H29ClO3

Molecular Weight

340.9 g/mol

IUPAC Name

5-chloro-2-dodecoxybenzoic acid

InChI

InChI=1S/C19H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

YYMSSJDFJQWJHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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